

Spectroscopic Data of 1-(2-Fluorophenyl)ethanol: A Technical Guide

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Compound of Interest

Compound Name: 1-(2-Fluorophenyl)ethanol

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This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for **1-(2-Fluorophenyl)ethanol**, a key intermediate in various chemical syntheses. The information is tailored for researchers, scientists, and professionals in drug development, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Compound Overview

Compound Name: **1-(2-Fluorophenyl)ethanol** CAS Number: 445-26-1 Molecular Formula:

C₈H₉FO Molecular Weight: 140.15 g/mol Structure:

Chemical structure of 1-(2-Fluorophenyl)ethanol

Spectroscopic Data

The following sections present the anticipated spectroscopic data for **1-(2-Fluorophenyl)ethanol**. This data is compiled based on established principles of spectroscopy and analysis of structurally similar compounds, as direct experimental spectra for this specific compound are not widely available in the public domain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The expected ¹H and ¹³C NMR data for **1-(2-Fluorophenyl)ethanol** in a common deuterated solvent like chloroform-d (CDCl₃) are summarized below.

Table 1: Predicted ^1H NMR Spectroscopic Data for **1-(2-Fluorophenyl)ethanol**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.50	Multiplet	1H	Ar-H
~7.25	Multiplet	2H	Ar-H
~7.05	Multiplet	1H	Ar-H
~5.20	Quartet	1H	CH-OH
~2.50	Singlet (broad)	1H	OH
~1.50	Doublet	3H	CH ₃

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **1-(2-Fluorophenyl)ethanol**

Chemical Shift (δ , ppm)	Assignment
~160 (d, $J \approx 245$ Hz)	C-F
~132 (d, $J \approx 15$ Hz)	Ar-C
~129 (d, $J \approx 8$ Hz)	Ar-CH
~128 (d, $J \approx 4$ Hz)	Ar-CH
~124 (d, $J \approx 3$ Hz)	Ar-CH
~115 (d, $J \approx 22$ Hz)	Ar-CH
~66.5	CH-OH
~24.5	CH ₃

Note: The chemical shifts for the aromatic carbons are subject to coupling with the fluorine atom, denoted by (d) for doublet and the approximate coupling constant J in Hertz.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for **1-(2-Fluorophenyl)ethanol** are presented in Table 3.

Table 3: Predicted IR Spectroscopic Data for **1-(2-Fluorophenyl)ethanol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3600-3200	Strong, Broad	O-H stretch (alcohol)
3100-3000	Medium	C-H stretch (aromatic)
3000-2850	Medium	C-H stretch (aliphatic)
1615-1580	Medium-Strong	C=C stretch (aromatic ring)
1500-1400	Medium-Strong	C=C stretch (aromatic ring)
1260-1210	Strong	C-F stretch
1200-1000	Strong	C-O stretch (secondary alcohol)
760-740	Strong	C-H bend (ortho-disubstituted aromatic)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The expected major peaks in the electron ionization (EI) mass spectrum of **1-(2-Fluorophenyl)ethanol** are listed in Table 4.

Table 4: Predicted Mass Spectrometry (MS) Data for **1-(2-Fluorophenyl)ethanol**

m/z	Relative Intensity	Assignment
140	Moderate	$[M]^+$ (Molecular Ion)
125	High	$[M - CH_3]^+$
122	Moderate	$[M - H_2O]^+$
109	High	$[C_7H_6F]^+$
96	Moderate	$[C_6H_5F]^+$
43	Moderate	$[C_2H_3O]^+$

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Objective: To obtain 1H and ^{13}C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of **1-(2-Fluorophenyl)ethanol** in approximately 0.7 mL of a deuterated solvent (e.g., $CDCl_3$) in a clean, dry NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- 1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
 - Process the data with Fourier transformation, phase correction, and baseline correction.
 - Calibrate the chemical shift scale to the residual solvent peak (e.g., $CHCl_3$ at 7.26 ppm).

- Integrate the peaks and determine multiplicities and coupling constants.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128-1024) for adequate signal-to-noise ratio.
 - Process the data similarly to the ^1H spectrum.
 - Calibrate the chemical shift scale to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation (Neat Liquid/Thin Film):
 - Place a small drop of liquid **1-(2-Fluorophenyl)ethanol** onto the surface of a salt plate (e.g., NaCl or KBr).
 - Place a second salt plate on top and gently press to form a thin, uniform film.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the prepared salt plates in the sample holder.
 - Acquire the sample spectrum over a typical range of $4000\text{-}400\text{ cm}^{-1}$.
 - Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry

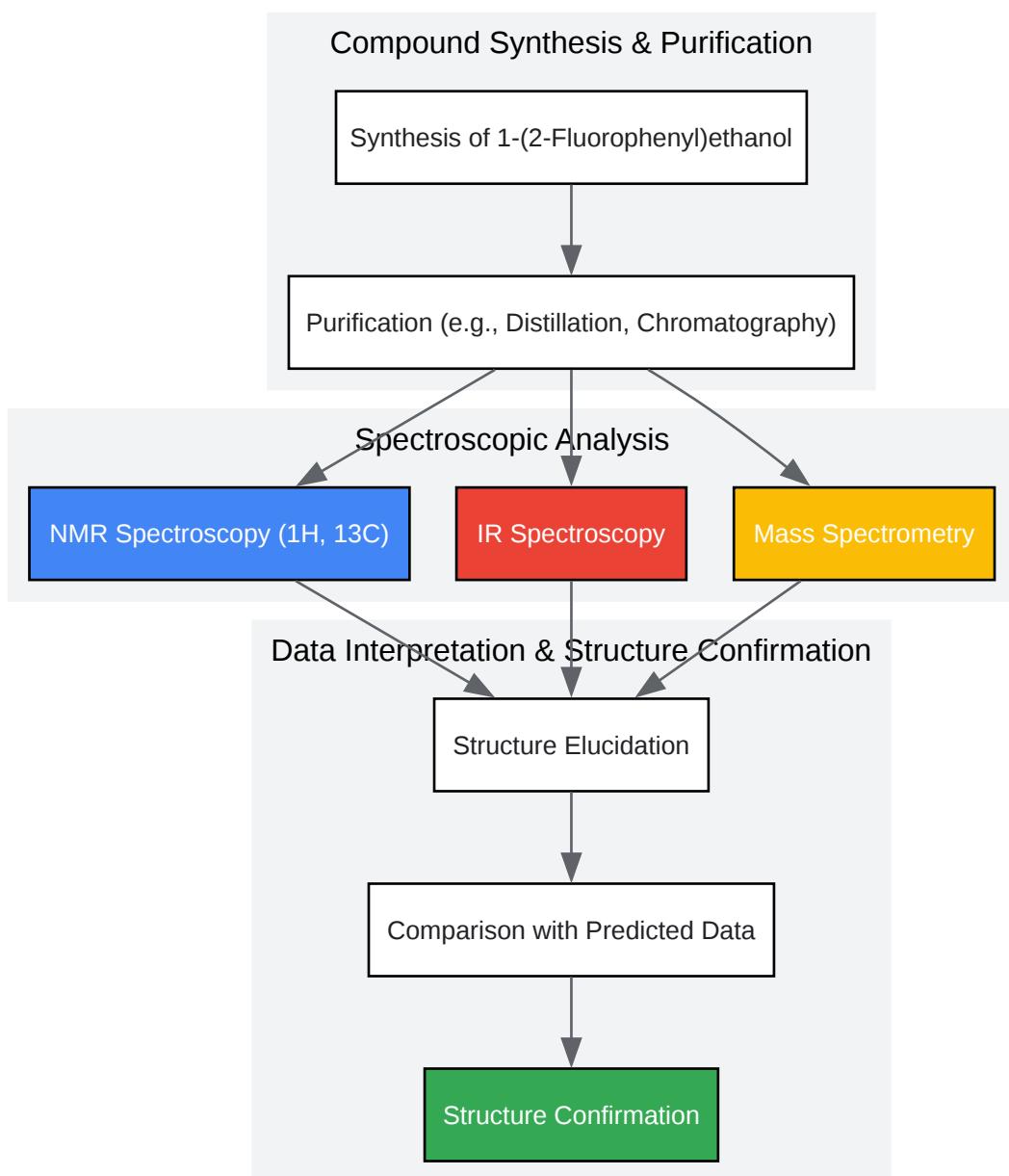
Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

- Sample Introduction: Introduce a dilute solution of **1-(2-Fluorophenyl)ethanol** in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.
- Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.
- Data Acquisition:
 - GC Conditions (if applicable): Use a suitable capillary column (e.g., DB-5ms). Program the oven temperature to ramp from a low temperature (e.g., 50 °C) to a high temperature (e.g., 250 °C) to ensure elution of the compound.
 - MS Conditions: Set the electron energy to 70 eV. Scan a mass range of m/z 40-400.
- Data Analysis:
 - Identify the molecular ion peak ($[M]^+$).
 - Analyze the fragmentation pattern to identify characteristic fragment ions and neutral losses.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like **1-(2-Fluorophenyl)ethanol**.



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Caption: Workflow for the spectroscopic characterization of **1-(2-Fluorophenyl)ethanol**.

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